1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid
Description
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative with a benzyl group at position 1 and an ethyl substituent at position 3. Its molecular formula is C₁₄H₁₉NO₂ (molecular weight: 233.31 g/mol) . The compound is available as a free base (CAS: 1410773-88-4) and as a hydrochloride salt (CAS: 2044713-33-7, molecular weight: 269.77 g/mol) . It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic pathways.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-benzyl-4-ethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-2-12-9-15(10-13(12)14(16)17)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,16,17) |
InChI Key |
BRZIDNQMHUVUAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine derivatives followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products: The products of these reactions vary based on the reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its interactions at the molecular level. It may target specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Electronic and Steric Effects
- Ethyl vs.
- Thiophene vs. Ethyl : Replacement of ethyl with thiophene (as in 879686-81-4) introduces sulfur-based π-electron richness, which may enhance aromatic stacking interactions in receptor-ligand systems .
Protective Groups and Stability
- The benzyloxycarbonyl (Boc) group in analogs like 1402666-47-0 and 1303974-60-8 improves stability during synthetic steps but requires deprotection for final bioactive forms .
Stereochemical Considerations
- The (3R,4R) configuration in analogs (e.g., 2165460-23-9) is critical for enantioselective synthesis, as stereochemistry dictates biological activity and metabolic pathways .
Pharmacokinetic Implications
Biological Activity
1-Benzyl-4-ethylpyrrolidine-3-carboxylic acid (BEPC) is a compound of interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores the biological activity of BEPC, including its synthesis, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Synthesis
BEPC is characterized by its pyrrolidine ring, a benzyl group, and a carboxylic acid functional group. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino acids or amines.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group onto the nitrogen atom of the pyrrolidine ring.
- Introduction of the Ethyl Group : Alkylation reactions are used to add the ethyl group at the 4-position.
- Carboxylic Acid Formation : The carboxylic acid group is introduced through oxidation processes.
These synthetic routes are crucial for producing BEPC with desired purity and yield for further biological studies .
Biological Activities
The biological activities of BEPC have been investigated in various studies, highlighting its potential therapeutic applications:
- Antioxidant Activity : BEPC exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Effects : Research indicates that BEPC has antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
- Cytotoxicity : Studies have shown that BEPC can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .
The mechanisms by which BEPC exerts its biological effects involve interactions with specific molecular targets:
- Enzyme Inhibition : BEPC has been studied for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of neuraminidase, an enzyme critical for viral replication .
- Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways .
Case Studies
Several case studies have provided insights into the biological activity of BEPC:
- Influenza Virus Neuraminidase Inhibition : A study demonstrated that BEPC effectively inhibited neuraminidase from influenza viruses, showcasing its potential as an antiviral agent. The inhibition was quantified using high-performance liquid chromatography (HPLC) methods .
- Cytotoxicity Assessment : In vitro studies using the MTT assay indicated that BEPC reduced cytopathogenic effects in virus-infected cell cultures by over 50%, highlighting its potential therapeutic benefits against viral infections .
- Antioxidant Studies : Experimental evaluations showed that BEPC scavenged free radicals effectively, contributing to its antioxidant capacity and suggesting applications in preventing oxidative damage in cells .
Research Applications
The diverse biological activities of BEPC make it a valuable compound in several fields:
- Pharmaceutical Development : Due to its potential as an antimicrobial and anticancer agent, BEPC is being explored as a lead compound for drug development.
- Biochemical Research : Its role as an enzyme inhibitor makes it useful in studying metabolic pathways and enzyme kinetics.
- Industrial Applications : BEPC can serve as an intermediate in synthesizing fine chemicals and pharmaceuticals, emphasizing its utility beyond academic research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
